Check Availability & Pricing



# Application Notes and Protocols: 225Ac-FL-020 Dosimetry and Radiation Safety

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |
|----------------------|---------|-----------|
| Compound Name:       | TP-020  |           |
| Cat. No.:            | B560597 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

225Ac-FL-020 is a promising new Prostate-Specific Membrane Antigen (PSMA)-targeted alpha-emitter radiopharmaceutical for the treatment of metastatic castration-resistant prostate cancer (mCRPC).[1][2][3][4] As with any radiopharmaceutical, accurate dosimetry and strict adherence to radiation safety protocols are paramount for its safe and effective clinical development and application. These application notes provide a detailed overview of the recommended procedures for dosimetry assessment and radiation safety for 225Ac-FL-020. Preclinical studies have shown that 225Ac-FL-020 exhibits a promising biodistribution profile with high tumor uptake and fast systemic clearance.[3][4][5][6][7] A Phase 1 clinical trial is currently underway to evaluate the safety, tolerability, and anti-tumor activity of this novel agent. [8][9][10]

## **Dosimetry Protocols**

Accurate dosimetry is crucial for understanding the radiation dose delivered to tumors and healthy organs, which in turn informs the therapeutic window and potential toxicities. For 225Ac-FL-020, a surrogate imaging agent, [111In]In-FL-020, is utilized for dosimetry calculations in the clinical setting.[1][9]

#### **Preclinical Dosimetry**

#### 225Ac-FL-020: Methodological & Application

Check Availability & Pricing

Preclinical dosimetry studies in animal models are essential for the initial assessment of radiopharmaceutical biodistribution and for estimating human doses.

Experimental Protocol: Preclinical Biodistribution and Dosimetry of 225Ac-FL-020 in Xenograft Models

- Animal Model: Utilize male immunodeficient mice bearing human prostate cancer xenografts with high PSMA expression (e.g., LNCaP).
- Radiopharmaceutical Administration: Administer a known activity of [177Lu]Lu-FL-020 or [111In]In-FL-020 intravenously to cohorts of mice. A separate cohort will receive 225Ac-FL-020 for therapeutic studies.
- Biodistribution Studies: At various time points post-injection (e.g., 1, 4, 24, 72, and 168 hours), euthanize a cohort of mice that received the imaging radiopharmaceutical.[11]
- Organ Harvesting and Measurement: Dissect, weigh, and measure the radioactivity in tumors and various organs (e.g., blood, heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, bone, and salivary glands) using a gamma counter.
- Data Analysis: Calculate the percent injected activity per gram of tissue (%IA/g) for each organ at each time point.
- Dosimetry Calculations: Use the time-activity curves for each organ to calculate the total number of disintegrations. The absorbed doses can then be estimated using the Medical Internal Radiation Dose (MIRD) formalism.

Data Presentation: Example Preclinical Biodistribution Data



| Organ              | 1 hour<br>(%IA/g) | 4 hours<br>(%IA/g) | 24 hours<br>(%IA/g) | 72 hours<br>(%IA/g) | 168 hours<br>(%IA/g) |
|--------------------|-------------------|--------------------|---------------------|---------------------|----------------------|
| Blood              | 5.0 ± 1.2         | 2.1 ± 0.5          | $0.3 \pm 0.1$       | $0.1 \pm 0.0$       | $0.0 \pm 0.0$        |
| Tumor              | 10.2 ± 2.5        | 15.8 ± 3.1         | 20.5 ± 4.2          | 18.2 ± 3.9          | 12.1 ± 2.8           |
| Kidneys            | 30.5 ± 5.1        | 25.3 ± 4.5         | 15.1 ± 3.2          | 8.2 ± 1.9           | 3.1 ± 0.8            |
| Liver              | 3.2 ± 0.8         | 2.5 ± 0.6          | 1.1 ± 0.3           | 0.5 ± 0.1           | 0.2 ± 0.1            |
| Salivary<br>Glands | 8.1 ± 1.9         | 12.3 ± 2.8         | 9.5 ± 2.1           | 4.3 ± 1.1           | 1.5 ± 0.4            |
| Bone               | 1.5 ± 0.4         | 2.1 ± 0.5          | 2.8 ± 0.7           | 2.5 ± 0.6           | 1.8 ± 0.4            |

Note: This table presents hypothetical data for illustrative purposes. Actual data will need to be generated from experimental studies.

#### **Clinical Dosimetry**

For human studies, [111In]In-FL-020 is used as a surrogate for imaging and dosimetry.[1][9]

Experimental Protocol: Clinical Dosimetry of 225Ac-FL-020 using [111In]In-FL-020

- Patient Population: Patients with mCRPC scheduled to receive 225Ac-FL-020 therapy.
- Administration of [111In]In-FL-020: Administer a known activity of [111In]In-FL-020 intravenously.
- SPECT/CT Imaging: Perform whole-body SPECT/CT imaging at multiple time points postinjection (e.g., 2, 24, 48, and 72 hours) to quantify the biodistribution of the radiopharmaceutical.
- Image Analysis:
  - Delineate regions of interest (ROIs) for tumors and critical organs (e.g., kidneys, salivary glands, red marrow, liver, spleen) on the CT images.
  - Determine the total activity in each ROI at each imaging time point from the SPECT data.



#### · Pharmacokinetic Modeling:

- o Generate time-activity curves for each organ.
- Fit the curves to an appropriate pharmacokinetic model to calculate the cumulated activity (total number of disintegrations) in each source organ.

#### Dosimetry Calculation:

- Use a dosimetry software package (e.g., OLINDA/EXM) to calculate the absorbed doses to target organs. This involves applying the MIRD formalism, which considers the energy emitted by the radionuclide and the anatomical relationship between source and target organs.
- The dosimetry calculations for 225Ac should account for the contributions of its daughter radionuclides.
- A relative biological effectiveness (RBE) of 5 is often assumed for the alpha emissions of
   225Ac and its daughters when calculating the equivalent dose in Sieverts (Sv).[3][12]

Data Presentation: Example Clinical Dosimetry Estimates

| Organ           | Absorbed Dose per<br>Administered Activity<br>(mGy/MBq) | Equivalent Dose per<br>Administered Activity<br>(mSv/MBq) (RBE=5) |
|-----------------|---------------------------------------------------------|-------------------------------------------------------------------|
| Kidneys         | 0.5 - 1.5                                               | 2.5 - 7.5                                                         |
| Salivary Glands | 0.8 - 2.0                                               | 4.0 - 10.0                                                        |
| Red Marrow      | 0.05 - 0.15                                             | 0.25 - 0.75                                                       |
| Liver           | 0.1 - 0.3                                               | 0.5 - 1.5                                                         |
| Spleen          | 0.2 - 0.5                                               | 1.0 - 2.5                                                         |
| Total Body      | 0.02 - 0.05                                             | 0.1 - 0.25                                                        |



Note: This table presents a range of potential values based on typical findings for 225Ac-PSMA agents and should be replaced with actual clinical trial data when available.

# **Signaling Pathways and Experimental Workflows**



# Animal Studies Xenograft Mouse Model (LNCaP) Administer [177Lu]Lu-FL-020 or [111In]In-FL-020

Euthanize at multiple time points

Collect tumors and organs

Preclinical Dosimetry Workflow for 225Ac-FL-020



Click to download full resolution via product page

Caption: Preclinical dosimetry workflow for 225Ac-FL-020.



#### Clinical Dosimetry Workflow for 225Ac-FL-020



Click to download full resolution via product page

Caption: Clinical dosimetry workflow for 225Ac-FL-020.



### **Radiation Safety Procedures**

Actinium-225 is an alpha-emitter with a half-life of 10 days.[13] While alpha particles have a short range and are not an external hazard, they pose a significant internal radiation hazard if inhaled or ingested.[14] Therefore, strict adherence to radiation safety protocols is essential.

#### **General Precautions**

- All personnel handling 225Ac-FL-020 must receive specific training on the risks and safety procedures for working with alpha-emitters.
- Work with 225Ac should be performed in a designated and properly equipped radiopharmaceutical laboratory.
- Maintain a detailed inventory of all 225Ac-FL-020, including receipt, use, and disposal records.
- Regularly monitor work areas for contamination using an appropriate survey meter (e.g., a
  Geiger-Mueller counter with a pancake probe for beta/gamma emissions from daughter
  products, and a zinc sulfide alpha probe for alpha contamination).[15]

#### **Personal Protective Equipment (PPE)**

- Wear a lab coat, disposable gloves, and safety glasses when handling 225Ac-FL-020.
- Change gloves frequently to prevent the spread of contamination.
- When there is a risk of splashes, use a face shield.

#### **Shielding**

- While the alpha emissions of 225Ac do not require shielding, its daughter products emit beta and gamma radiation.
- Use lead or tungsten shielding for vials and syringes containing 225Ac-FL-020 to reduce external exposure.

#### **Contamination Control**



- Work on absorbent, plastic-backed paper to contain any potential spills.
- Use dedicated equipment (e.g., pipettes, tongs) for handling 225Ac-FL-020.
- Monitor hands, clothing, and the work area for contamination before leaving the laboratory.
- In case of a spill, immediately notify the Radiation Safety Officer and follow established spill decontamination procedures.

# **Waste Disposal**

- All radioactive waste must be segregated and disposed of according to institutional and regulatory guidelines.
- Solid waste (e.g., gloves, absorbent paper) should be placed in designated, shielded radioactive waste containers.
- Liquid waste should be collected in appropriately labeled containers.





Click to download full resolution via product page

Caption: Logical flow of radiation safety procedures for 225Ac-FL-020.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. targetedonc.com [targetedonc.com]
- 2. researchgate.net [researchgate.net]
- 3. Image-based dosimetry for [225Ac]Ac-PSMA-I&T therapy and the effect of daughter-specific pharmacokinetics | springermedizin.de [springermedizin.de]
- 4. onclive.com [onclive.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. urologytimes.com [urologytimes.com]
- 8. Facebook [cancer.gov]
- 9. clinicaltrials.phentrials.com [clinicaltrials.phentrials.com]
- 10. Our Clinical trial: FL-020-001 | GenesisCare AU [genesiscare.com]
- 11. full-life.com [full-life.com]
- 12. Image-based dosimetry for [225Ac]Ac-PSMA-I&T therapy and the effect of daughterspecific pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. case.edu [case.edu]
- 14. Working with Actinium-225 Bioemtech | Enabling radiopharmaceutical innovation through CRO and desktop imaging technologies [bioemtech.com]
- 15. Radiation Safety Considerations and Clinical Advantages of Alpha-Emitting Therapy Radionuclides | Journal of Nuclear Medicine Technology [tech.snmjournals.org]
- To cite this document: BenchChem. [Application Notes and Protocols: 225Ac-FL-020
  Dosimetry and Radiation Safety]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b560597#225ac-fl-020-dosimetry-and-radiation-safety-procedures]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com